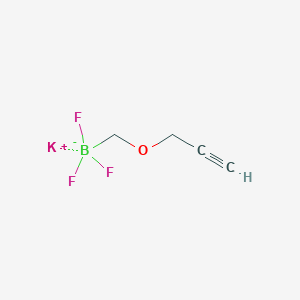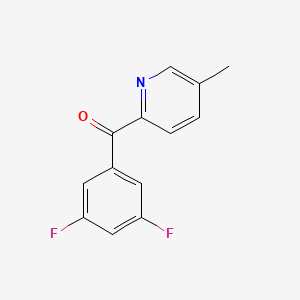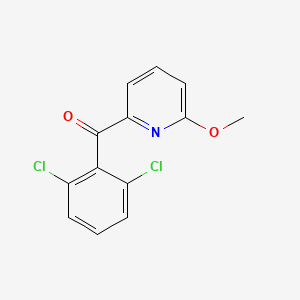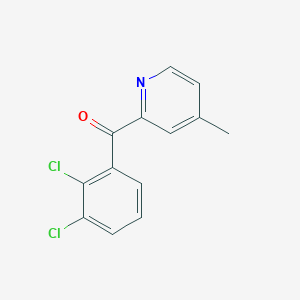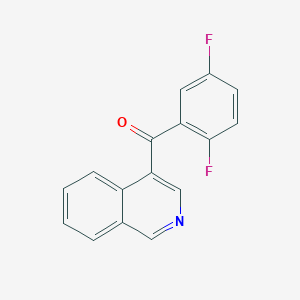![molecular formula C10H12ClF3N2O B1453057 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol CAS No. 1220034-48-9](/img/structure/B1453057.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results : Siderophores play a role in regulating bioavailable iron levels and have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Trifluoromethylpyridine (TFMP)
- Application : TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- Methods : TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
- Results : TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
-
Photothermal Applications of 2D Nanomaterials
- Application : 2D nanomaterials have been used for photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Methods : These applications leverage the higher photothermal conversion efficiency of 2D nanomaterials, which is empowered by their excellent in-plane electron mobility .
- Results : The use of 2D nanomaterials in these applications can provide valuable information and insights for future research on photothermal conversion and 2D nanomaterials .
-
Micro-Fourier Transform Infrared Spectroscopy (FTIR) in Geological Sciences
- Application : FTIR can provide crucial information on the molecular structure of organic and inorganic components and has been used extensively for chemical characterization of geological samples .
- Methods : FTIR is associated with transitions between quantized vibrational energy states .
- Results : FTIR can provide fundamental information on paleoclimate, depositional environment, and the evolution of geological (e.g., volcanic and magmatic) systems .
-
Low-Valent Compounds of Group-14 Elements
- Application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Methods : These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results : These compounds have applications in synthesis, catalysis, and biomedical fields .
-
Photothermal Applications of 2D Nanomaterials
- Application : 2D nanomaterials have been used for photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Methods : These applications leverage the higher photothermal conversion efficiency of 2D nanomaterials, which is empowered by their excellent in-plane electron mobility .
- Results : The use of 2D nanomaterials in these applications can provide valuable information and insights for future research on photothermal conversion and 2D nanomaterials .
-
Micro-Fourier Transform Infrared Spectroscopy (FTIR) in Geological Sciences
- Application : FTIR can provide crucial information on the molecular structure of organic and inorganic components and has been used extensively for chemical characterization of geological samples .
- Methods : FTIR is associated with transitions between quantized vibrational energy states .
- Results : FTIR can provide fundamental information on paleoclimate, depositional environment, and the evolution of geological (e.g., volcanic and magmatic) systems .
-
Low-Valent Compounds of Group-14 Elements
- Application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Methods : These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results : These compounds have applications in synthesis, catalysis, and biomedical fields .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-6(17)2-3-15-9-8(11)4-7(5-16-9)10(12,13)14/h4-6,17H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWZGNMBVDQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



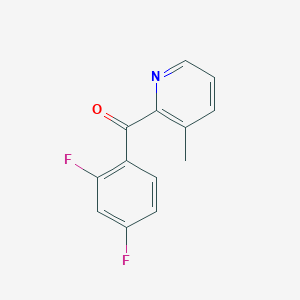
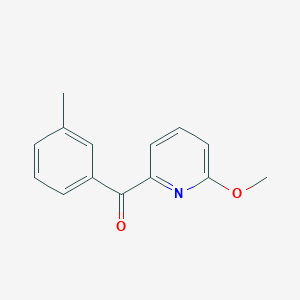
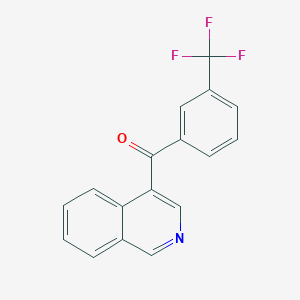
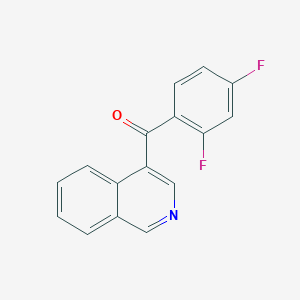
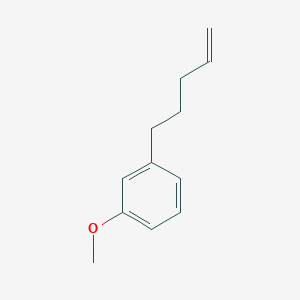
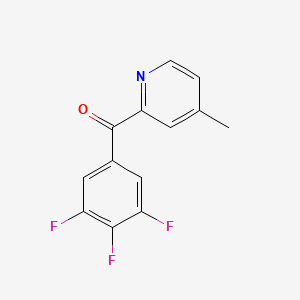
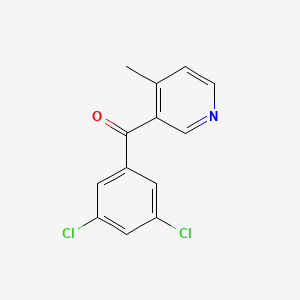
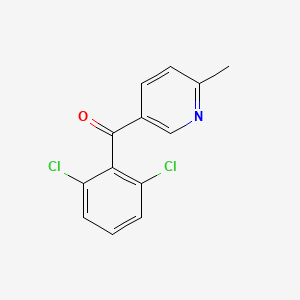
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
